Enhanced Lipophilicity vs. 2-Benzoylpyridine
The chloro substituent significantly increases the compound's lipophilicity. 2-(4-Chlorobenzoyl)pyridine has a measured/calculated LogP of 2.966 , whereas the unsubstituted analog 2-benzoylpyridine (CAS 91-02-1) has a reported LogP of 2.31-2.60 [1]. This difference in partition coefficient directly influences solubility, membrane permeability, and chromatographic retention, which are critical parameters in both synthesis and biological assay design.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.966 |
| Comparator Or Baseline | 2-Benzoylpyridine (CAS 91-02-1); LogP = 2.31-2.60 |
| Quantified Difference | ΔLogP ≈ +0.4 to +0.7 |
| Conditions | Calculated/experimental partition coefficient (octanol/water) |
Why This Matters
Higher LogP correlates with improved ability to partition into organic layers during extraction and purification, and may affect compound retention in reverse-phase HPLC systems, making this compound a distinct chemical entity rather than a drop-in replacement.
- [1] ChemBase. 2-Benzoylpyridine (91-02-1). Log P values from multiple sources. View Source
